4-((butyl(methyl)amino)methyl)-6-hydroxy-7-methyl-2H-chromen-2-one
Description
4-((Butyl(methyl)amino)methyl)-6-hydroxy-7-methyl-2H-chromen-2-one is a synthetic coumarin derivative featuring a 2H-chromen-2-one backbone with three key substituents:
- Position 6: A hydroxyl group, contributing to hydrogen-bonding interactions and solubility.
- Position 7: A methyl group, providing steric bulk and modulating electronic effects.
Coumarins are widely studied for their diverse biological activities, including anticoagulant, antimicrobial, and anti-inflammatory properties. The structural modifications in this compound aim to optimize pharmacokinetic and pharmacodynamic profiles compared to simpler coumarins.
Properties
IUPAC Name |
4-[[butyl(methyl)amino]methyl]-6-hydroxy-7-methylchromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-4-5-6-17(3)10-12-8-16(19)20-15-7-11(2)14(18)9-13(12)15/h7-9,18H,4-6,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEVXPHHIPLGIKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)CC1=CC(=O)OC2=C1C=C(C(=C2)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((butyl(methyl)amino)methyl)-6-hydroxy-7-methyl-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.
Functional Group Modifications: Subsequent steps involve the introduction of the butyl(methyl)amino group and the hydroxyl and methyl groups. These modifications can be achieved through various organic reactions, such as alkylation, amination, and hydroxylation.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-((butyl(methyl)amino)methyl)-6-hydroxy-7-methyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The chromen-2-one core can be reduced to form dihydro derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction of the chromen-2-one core can produce dihydro derivatives.
Scientific Research Applications
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It has been shown to induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the inhibition of specific signaling pathways that promote cell survival and proliferation.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound inhibited the growth of cancer cells by disrupting mitochondrial function and inducing oxidative stress, leading to cell death.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest it is effective against a range of bacterial strains, including those resistant to conventional antibiotics.
Case Study : In a comparative analysis, this compound showed superior antimicrobial activity against Staphylococcus aureus and Escherichia coli compared to traditional antibiotics, indicating its potential as a new therapeutic agent in treating infections.
Antioxidant Effects
The antioxidant properties of this compound are notable, as it can scavenge free radicals and reduce oxidative stress. This activity is crucial for preventing cellular damage associated with various diseases.
Case Study : A research article highlighted that the compound enhanced the antioxidant capacity of chitosan-based materials, suggesting applications in food preservation and health supplements.
Applications in Materials Science
Beyond biological applications, this compound's unique structure allows for potential uses in materials science. Its ability to form stable complexes with metals can be exploited in developing sensors or catalysts.
Mechanism of Action
The mechanism of action of 4-((butyl(methyl)amino)methyl)-6-hydroxy-7-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Further research is needed to fully elucidate its mechanism of action and identify its molecular targets.
Comparison with Similar Compounds
Structural Analogues at Position 4
Compounds with aminoalkyl or heterocyclic substituents at position 4 are critical for comparison:
Key Observations :
- The target compound balances lipophilicity (via butyl chain) and hydrogen bonding (via hydroxyl and tertiary amine).
- Diisobutylamino analog has a phenyl group at position 7, which may improve binding to aromatic receptor pockets but reduce solubility.
- Piperidinyl analog offers rigidity and enhanced stability, favorable for oral bioavailability.
Substituent Variations at Positions 6 and 7
Modifications at positions 6 and 7 significantly alter electronic and steric profiles:
Biological Activity
The compound 4-((butyl(methyl)amino)methyl)-6-hydroxy-7-methyl-2H-chromen-2-one is a derivative of the coumarin family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of This compound is , with a molecular weight of approximately 273.32 g/mol. The structure features a coumarin backbone, which is essential for its biological activity.
Antimicrobial Activity
Numerous studies have examined the antimicrobial properties of coumarin derivatives, including the specific compound . The following table summarizes key findings on its antibacterial efficacy against various microorganisms:
| Microorganism | MIC (μg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 8 | |
| Bacillus subtilis | 8 | |
| Escherichia coli | 32 | |
| Klebsiella pneumoniae | 64 | |
| Candida albicans | 16 |
The antimicrobial activity of coumarins is often attributed to their ability to inhibit bacterial enzymes, such as DNA gyrase, which is crucial for bacterial DNA replication. Additionally, they may disrupt bacterial cell membranes or interfere with metabolic pathways, leading to cell death.
Case Studies and Research Findings
- Synthesis and Testing : A study synthesized several coumarin derivatives, including the target compound, and evaluated their antibacterial activity using a modified micro-plate antibiotic susceptibility test method (MMAST). The results indicated that the synthesized compounds exhibited significant inhibitory effects against Gram-positive bacteria, particularly Staphylococcus aureus and Bacillus subtilis .
- Structure-Activity Relationship (SAR) : Research has shown that modifications to the coumarin structure can enhance antimicrobial potency. For instance, the presence of electron-donating groups has been associated with increased activity against both Gram-positive and Gram-negative bacteria .
- Comparative Studies : In comparative studies with established antibiotics like penicillin G and ciprofloxacin, certain derivatives of coumarin demonstrated comparable or superior efficacy against resistant strains of bacteria . This suggests potential for development as new therapeutic agents.
Q & A
Q. What are the common synthetic routes for 4-((butyl(methyl)amino)methyl)-6-hydroxy-7-methyl-2H-chromen-2-one, and how can reaction conditions be optimized for yield?
The synthesis of chromen-2-one derivatives typically involves condensation reactions, alkylation, or Mannich reactions. For example, highlights the use of Mannich-type reactions to introduce aminoalkyl substituents to the coumarin core. Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in alkylation steps.
- Catalyst use : Acidic or basic catalysts (e.g., p-toluenesulfonic acid) improve reaction efficiency.
- Temperature control : Maintaining 60–80°C minimizes side reactions while ensuring complete substitution.
- Purification : Column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate) isolates the target compound .
Q. Which spectroscopic and crystallographic techniques are most effective for confirming the structure of this compound?
A multi-technique approach is critical:
- NMR spectroscopy : and NMR identify the chromen-2-one scaffold, hydroxy group (δ 10–12 ppm), and butyl(methyl)amino sidechain (δ 2.2–3.5 ppm for N–CH and CH groups) .
- X-ray crystallography : Single-crystal diffraction resolves bond angles and confirms stereochemistry. SHELXL () is widely used for refinement, with Mercury () aiding in void analysis and packing visualization.
- IR spectroscopy : Hydroxy (3200–3600 cm) and carbonyl (1700–1750 cm) stretches validate functional groups .
Advanced Research Questions
Q. How can researchers resolve discrepancies between experimental spectroscopic data and computational predictions (e.g., NMR chemical shifts)?
Discrepancies often arise from solvent effects, conformational flexibility, or proton exchange. Mitigation strategies include:
- DFT calculations : Use software like Gaussian to simulate NMR shifts in explicit solvent models (e.g., DMSO or methanol).
- Dynamic NMR : Variable-temperature experiments detect slow-exchange protons (e.g., hydroxy groups) and refine coupling constants.
- Cross-validation : Compare X-ray-derived bond lengths with computed geometries to identify torsional strain .
Q. What strategies are recommended for handling disorder or twinning in crystal structure refinement using SHELXL?
Crystallographic challenges require tailored refinement:
- Disorder modeling : Split atoms into partial occupancy sites (e.g., using PART instructions in SHELXL) and apply geometric restraints to maintain bond lengths/angles.
- Twinning correction : Use the TWIN/BASF commands in SHELXL to refine twin laws and scale factors for overlapping lattices.
- Validation tools : Check R and CC to assess data quality, and employ Mercury’s “Packing Similarity” tool () to compare with known structures .
Q. How can computational tools like Mercury enhance the analysis of intermolecular interactions in this compound’s crystal lattice?
Mercury’s Materials Module ( ) enables:
- Interaction motif searches : Identify π-π stacking (3.5–4.0 Å) or hydrogen-bonding networks (O–H···O/N distances < 2.5 Å).
- Void analysis : Quantify solvent-accessible volumes to assess crystallographic porosity.
- Packing similarity : Compare with databases (e.g., Cambridge Structural Database) to classify packing patterns and predict polymorphism risks .
Q. What methodologies are effective for analyzing the biological activity of this compound in vitro?
While biological data for this specific compound is limited, and suggest:
- Enzyme inhibition assays : Use fluorometric or colorimetric substrates to test activity against targets like kinases or esterases.
- Cellular uptake studies : Employ HPLC-MS to quantify intracellular concentrations and correlate with cytotoxicity.
- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding modes to receptors, guiding SAR studies .
Data Contradiction and Optimization
Q. How should researchers address conflicting solubility data reported for chromen-2-one derivatives?
Solubility discrepancies stem from pH, solvent polarity, or polymorphic forms. Standardize protocols by:
- pH-solubility profiling : Measure solubility in buffered solutions (pH 1–10) using UV/vis spectroscopy.
- Hansen Solubility Parameters : Calculate HSPiP values to predict optimal solvents (e.g., ethanol or acetone).
- Thermodynamic studies : DSC/TGA identifies metastable polymorphs affecting solubility .
Q. What experimental design principles minimize byproduct formation during the synthesis of this compound?
- Protecting groups : Temporarily block the hydroxy group (e.g., using acetyl) during alkylation to prevent undesired side reactions.
- Stepwise addition : Introduce the butyl(methyl)amino moiety via a two-step process (alkylation followed by reductive amination).
- In situ monitoring : Use LC-MS or TLC to track reaction progress and terminate before byproduct accumulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
